1-[(1-Methylpiperidin-4-yl)methyl]piperazine - 496808-04-9

1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Catalog Number: EVT-321704
CAS Number: 496808-04-9
Molecular Formula: C11H23N3
Molecular Weight: 197.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[(1-Methylpiperidin-4-yl)methyl]piperazine is a heterocyclic organic compound composed of two piperazine rings linked by a methylene bridge. One of the piperazine rings is substituted with a methyl group. This compound is often utilized as a building block in the synthesis of more complex molecules, including pharmaceutical compounds and materials. Specifically, it serves as a key structural element in various molecules targeting biological receptors, including Factor Xa inhibitors [], CGRP receptor antagonists [], and Kinesin spindle protein (KSP) inhibitors [].

Mechanism of Action

The mechanism of action for 1-[(1-Methylpiperidin-4-yl)methyl]piperazine is not a singular entity but is dependent on the specific molecule it is incorporated into and the biological target of that molecule. For example, when incorporated into a Factor Xa inhibitor, it may bind to the active site of the enzyme and prevent blood coagulation []. As part of a CGRP receptor antagonist, it may block the binding of CGRP to its receptor, preventing the biological effects of the neuropeptide [].

Applications
  • Development of Factor Xa inhibitors: These inhibitors are being investigated for their potential as anticoagulants for the treatment of thromboembolic disorders [].
  • Synthesis of CGRP receptor antagonists: These antagonists have shown promise in treating migraines by blocking the activity of the CGRP neuropeptide [].
  • Design of Kinesin spindle protein (KSP) inhibitors: These inhibitors are being explored as potential anticancer agents by interfering with cell division [].

LY517717

  • Compound Description: LY517717 is a potent Factor Xa inhibitor currently undergoing clinical investigations. Its structure consists of a 1-(indole-6-carbonyl-D-phenylglycinyl)-4-(1-methylpiperidin-4-yl)piperazine moiety, with a carbon-14 labeled carbonyl group in the piperazine ring for ADME studies. []
  • Relevance: LY517717 contains the complete 1-[(1-Methylpiperidin-4-yl)methyl]piperazine structure as a key component, highlighting the importance of this structural motif in Factor Xa inhibition. []
  • Compound Description: This molecule is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. [] It features a complex structure incorporating several pharmacophores, including the 1-[(1-methylpiperidin-4-yl)piperazine moiety. []
  • Relevance: This CGRP antagonist shares the 1-[(1-methylpiperidin-4-yl)piperazine structural motif with the target compound 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. [] This suggests that this specific substructure might be important for interacting with biological targets involved in CGRP signaling.

(2S)-4-(2,5-Difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

  • Compound Description: MK-0731 is a potent kinesin spindle protein (KSP) inhibitor investigated for treating taxane-refractory cancers. It contains a (3R,4S)-3-fluoro-1-methylpiperidin-4-yl group as a key structural element. []
  • Relevance: While not directly containing the piperazine ring of the target compound, MK-0731 shares the 3-fluoro-1-methylpiperidin-4-yl group with 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. [] This highlights the significance of the substituted piperidine ring in interacting with biological targets, although the specific binding sites and interactions might differ due to the absence of the piperazine moiety.

N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103)

  • Compound Description: ACP-103 acts as a potent and selective 5-HT2A receptor inverse agonist. [] Its structure includes a central urea group connecting a 4-fluorobenzyl moiety, a 1-methylpiperidin-4-yl group, and a (4-(2-methylpropyloxy)phenyl)methyl group. []
  • Relevance: ACP-103 shares the 1-methylpiperidin-4-yl group with the target compound, indicating the potential role of this moiety in interacting with serotonin receptors. [] The presence of different substituents and linkers around the shared substructure suggests potential modifications that could lead to variations in binding affinity and selectivity for different receptor subtypes.

N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide Hemitartrate

  • Compound Description: This compound represents a specific salt form of ACP-103, the potent 5-HT2A receptor inverse agonist, complexed with hemitartrate. [, , , ] The formation of the hemitartrate salt is relevant for improving the physicochemical properties of the parent compound, such as solubility and stability, without significantly altering its pharmacological profile.
  • Relevance: This hemitartrate salt retains the core structure of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, highlighting the importance of this structural motif for its biological activity, while the salt formation aims to improve its pharmaceutical properties. [, , , ]

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. [] Its structure contains a 1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl group, showcasing a variation in the substitution pattern around the piperidine ring. []
  • Relevance: Although lacking the piperazine ring, CPI-1205 shares the substituted piperidine ring system with 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. [] This structural similarity highlights the potential of substituted piperidine derivatives as valuable pharmacophores for various therapeutic targets. The presence of a trifluoroethyl group instead of a methyl group on the piperidine nitrogen in CPI-1205 suggests the possibility of modulating activity and physicochemical properties by modifying substituents at this position.

1-Glycinyl-4-(1-methylpiperidin-4-yl)piperazines and -piperidines

  • Compound Description: This broad class of compounds acts as antagonists of Factor Xa. [] These molecules generally feature a glycine moiety linked to either a 4-(1-methylpiperidin-4-yl)piperazine or a 4-(1-methylpiperidin-4-yl)piperidine scaffold. [] The variable substituents on the glycine moiety allow for fine-tuning of their pharmacological properties.
  • Relevance: This class of compounds exhibits significant structural similarity to 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. [] Specifically, the presence of the 1-methylpiperidin-4-yl group, directly connected to a piperazine ring in some of these compounds, indicates the potential of this substructure for Factor Xa antagonism. The variations within this class, particularly the replacement of the piperazine with a piperidine ring in some molecules, offer valuable insights into the structure-activity relationship for this target, highlighting the potential for modifying the core structure to modulate activity.

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole

  • Compound Description: This molecule serves as a key intermediate in the synthesis of Naratriptan Hydrochloride, a medication used for migraine treatment. [] It consists of a bromoindole scaffold with a 1-methylpiperidin-4-yl group attached at the 3-position. []
  • Relevance: While lacking the piperazine ring, 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole shares the 1-methylpiperidin-4-yl moiety with 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. [] This shared substructure suggests its potential involvement in binding to the serotonin receptors relevant for migraine treatment, although further structural modifications are necessary for optimal activity.

1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines

  • Compound Description: This series of compounds was investigated for their affinity towards the dopamine D2 receptor (D2DAR). [] They feature a central piperazine ring substituted with a 2-methoxyphenyl group and a 1-phenethylpiperidin-4-yl group, either directly attached or through a methylene linker. [] This study aimed to explore the structure-activity relationship of arylpiperazines in the context of D2DAR binding.
  • Relevance: These compounds share the piperazine ring system and the substituted piperidine moiety with 1-[(1-Methylpiperidin-4-yl)methyl]piperazine. [] The variations in the substituents and linkers around these core structures offer valuable insights into the structural features influencing D2DAR binding affinity and selectivity. This information could be helpful in designing novel compounds targeting dopamine receptors.

Properties

CAS Number

496808-04-9

Product Name

1-[(1-Methylpiperidin-4-yl)methyl]piperazine

IUPAC Name

1-[(1-methylpiperidin-4-yl)methyl]piperazine

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

InChI

InChI=1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3

InChI Key

VGEQUMWEQWWIJT-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CN2CCNCC2

Canonical SMILES

CN1CCC(CC1)CN2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.